1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
Description
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is a urea derivative characterized by two distinct substituents:
- 3,4-dimethoxyphenylmethyl group: A benzyl moiety with methoxy groups at the 3- and 4-positions, contributing aromaticity and lipophilicity.
- 2-(furan-2-yl)-2-hydroxypropyl group: A propyl chain with a hydroxyl group and a furan ring (oxygen-containing heterocycle) at the second carbon, introducing hydrogen-bonding capacity and polarizability.
The compound’s molecular formula is C₁₇H₂₁N₂O₅ (calculated molecular weight: ~333.36 g/mol).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(21,15-5-4-8-24-15)11-19-16(20)18-10-12-6-7-13(22-2)14(9-12)23-3/h4-9,21H,10-11H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQREXXOLDZNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with furan-2-carbaldehyde in the presence of a base to form the intermediate compound.
Hydroxypropylation: The intermediate is then reacted with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Urea Formation: Finally, the hydroxypropyl intermediate is treated with an isocyanate derivative to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and furan groups can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Its unique combination of functional groups makes it a candidate for studying enzyme interactions and receptor binding.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and furan groups may facilitate binding to specific sites, while the hydroxypropyl and urea moieties can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Heteroatoms
Core Modifications
Physicochemical Implications
- Solubility : The target’s hydroxyl and furan groups may improve aqueous solubility compared to BF13936’s thiophene and BF13928’s methylsulfanyl group.
- LogP : BF13936 (thiophene, cyclopropyl) likely has higher lipophilicity than the target, while BF13928’s oxopyrrolidinyl group may reduce LogP .
Biological Activity
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a dimethoxyphenyl group, a furan ring, and a urea moiety, which are crucial for its biological activity.
Research indicates that the compound may exhibit several mechanisms of action, including:
- Inhibition of Enzymatic Activity : The urea moiety may interact with specific enzymes, potentially inhibiting their activity.
- Cell Cycle Arrest : Similar to other urea derivatives, it may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound has been associated with promoting apoptosis in various cell lines.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies :
- In vitro studies showed that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 20 µM against MCF-7 (breast cancer) cells and 15 µM against A549 (lung cancer) cells.
- Table 1 summarizes the cytotoxic effects observed in different cell lines.
- Mechanistic Insights :
- The compound was found to inhibit the proliferation of cancer cells by inducing G1 phase arrest and promoting apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Case Study 1 : In a study investigating various urea derivatives for their anticancer properties, this compound was highlighted for its potent activity against resistant cancer cell lines.
- Case Study 2 : Another research focused on its application in combination therapy with existing chemotherapeutics, showing enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
